2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-phenylpropyl)acetamide
Description
2-(3-(2-Chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-phenylpropyl)acetamide is a pyrimidoindole-derived acetamide compound characterized by a polycyclic core structure. Key substituents include a 2-chlorobenzyl group at position 3, an 8-methyl group on the indole ring, and a 3-phenylpropyl chain attached to the acetamide nitrogen (Figure 1). Its molecular formula is C₃₀H₂₇ClN₄O₂, with a molecular weight of 511.02 g/mol.
Properties
IUPAC Name |
2-[3-[(2-chlorophenyl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]-N-(3-phenylpropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27ClN4O2/c1-20-13-14-25-23(16-20)27-28(29(36)33(19-32-27)17-22-11-5-6-12-24(22)30)34(25)18-26(35)31-15-7-10-21-8-3-2-4-9-21/h2-6,8-9,11-14,16,19H,7,10,15,17-18H2,1H3,(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVTRWIISGSAGKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=CC=C4Cl)CC(=O)NCCCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-phenylpropyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry, particularly in the field of oncology and antimicrobial therapies. Its molecular formula is with a molecular weight of approximately 456.9 g/mol. This article delves into its biological activities, mechanisms of action, and relevant research findings.
Target Interaction
The primary target for this compound is iron ions within cancer cells. By selectively binding to ferrous ions, it disrupts essential biochemical pathways that are crucial for cell proliferation and survival. This interaction leads to a decrease in intracellular iron levels, which is vital for various cellular processes including:
- DNA/RNA synthesis and repair
- Cell respiration
- Apoptosis (programmed cell death)
- Cell cycle regulation
Pharmacodynamics
The compound demonstrates significant cytotoxicity against various cancer cell lines. Its mode of action involves inducing apoptosis in malignant cells, which is evidenced by studies showing a reduction in cell viability upon treatment with the compound. Notably, the presence of additional ferrous ions can mitigate its cytotoxic effects, suggesting that its efficacy is contingent upon the iron environment within the cellular milieu.
Anticancer Properties
Research indicates that this compound exhibits potent anticancer activity. In vitro studies have shown that it can significantly inhibit the growth of various cancer cell lines, leading to apoptosis at concentrations as low as 10 µM. The mechanism appears to involve both direct cytotoxic effects and modulation of iron metabolism within the cells .
Antimicrobial Effects
In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity. Preliminary studies suggest that it possesses moderate activity against certain bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate effective suppression of bacterial growth, although further studies are needed to establish its full spectrum of antimicrobial efficacy .
Case Study 1: Anticancer Efficacy
A study conducted on various cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50 values for different lines ranged from 5 µM to 15 µM, indicating robust anticancer activity. Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls.
Case Study 2: Antimicrobial Activity
In an investigation focusing on its antimicrobial properties, the compound was tested against Staphylococcus epidermidis and Escherichia coli. The results showed that while it was effective against S. epidermidis (MIC of 7.80 µg/mL), it was inactive against E. coli, highlighting its selective antibacterial profile .
Summary of Findings
| Activity Type | Observed Effect | Concentration Range |
|---|---|---|
| Anticancer | Induced apoptosis | IC50: 5 - 15 µM |
| Antimicrobial | Effective against S. epidermidis | MIC: 7.80 µg/mL |
| Inactive against E. coli | N/A |
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogs
| Compound Name | Core Substituents | Acetamide Side Chain | Molecular Formula | Molecular Weight (g/mol) | Key References |
|---|---|---|---|---|---|
| Target Compound | 3-(2-chlorobenzyl), 8-methyl | N-(3-phenylpropyl) | C₃₀H₂₇ClN₄O₂ | 511.02 | - |
| 2-[3-(2-Chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5-yl]-N-(2-fluorophenyl)acetamide | 3-(2-chlorobenzyl), 8-methyl | N-(2-fluorophenyl) | C₂₉H₂₁ClFN₄O₂ | 515.96 | [1] |
| N-Isopentyl-2-((4-oxo-3-phenyl-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide (27) | 3-phenyl | N-isopentyl, thioacetamide | C₂₄H₂₆N₄O₂S | 458.56 | [3] |
| 8-Fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one (3) | 8-fluoro, 5-(4-fluorobenzyl), 3-(2-methoxybenzyl) | N/A (ketone at position 4) | C₂₆H₂₀F₂N₂O₂ | 454.45 | [5] |
Key Observations:
Acetamide Side Chain Modifications: Replacement of the N-(3-phenylpropyl) group with N-(2-fluorophenyl) (as in [1]) reduces molecular weight by 4.06 g/mol and introduces a fluorine atom, which may enhance metabolic stability and lipophilicity .
Core Substituent Effects :
- Fluorination at position 8 (compound 3 in [5]) increases polarity compared to the 8-methyl group in the target compound, possibly influencing solubility and target engagement .
- The 2-methoxybenzyl group in compound 3 introduces steric bulk and electron-donating effects, contrasting with the electron-withdrawing 2-chlorobenzyl group in the target .
Synthetic Routes: The target compound and its analogs are synthesized via HATU-mediated coupling (general procedure D) or nucleophilic substitution, followed by purification using reverse-phase chromatography (C18, water:methanol gradient) . Compound 3’s structure was confirmed via XRD analysis, highlighting the importance of crystallography in validating complex heterocycles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
